molecular formula C19H21FN2O3S B6571340 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946292-01-9

2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571340
CAS No.: 946292-01-9
M. Wt: 376.4 g/mol
InChI Key: QZSBWFHDNKLWSG-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a fluorinated organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Aromatic Substitution: : The initial step often involves introducing the fluoro group into an aromatic ring via nucleophilic aromatic substitution.

  • Formation of Tetrahydroquinoline: : The 1,2,3,4-tetrahydroquinoline core is typically synthesized using a Povarov reaction, which combines an aniline derivative with an aldehyde and an alkene.

  • Sulfonylation: : The incorporation of the propane-1-sulfonyl group can be achieved through sulfonyl chloride derivatives in the presence of a base.

  • Amide Formation: : The final benzamide structure is formed by coupling the amine derivative with benzoyl chloride under basic conditions.

Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve:

  • Flow Chemistry: : Utilizing continuous flow reactors for better control over reaction conditions and scalability.

  • Catalytic Methods: : Employing catalysts to improve the efficiency of each reaction step.

  • Purification Techniques: : Implementing advanced purification methods such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation, often using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups or alter existing ones.

  • Reduction: : It is subject to reduction reactions, typically with agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, to convert ketones or aldehydes to alcohols.

  • Substitution: : The presence of the fluoro group allows for various substitution reactions, such as nucleophilic aromatic substitution (S_NAr) using nucleophiles like alkoxides or amines.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, chromium trioxide, or molecular oxygen under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH_4), hydrogen gas with a palladium catalyst.

  • Substitution: : Sodium alkoxide, secondary amines, or thiols in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: These reactions yield products such as fluorinated alcohols, amines, and sulfonamide derivatives, depending on the specific transformation applied.

Scientific Research Applications

Chemistry:

  • Building Block: : Used as a building block in the synthesis of more complex molecules.

  • Functionalization: : Serves as a precursor for introducing fluoro, sulfonyl, and tetrahydroquinoline functionalities into target compounds.

Biology:

  • Enzyme Inhibition: : Potential inhibitor for specific enzymes due to its structural features.

  • Bioactive Compound: : Investigated for its bioactivity against certain biological targets.

Medicine:

  • Drug Development: : Explored for its potential as a drug candidate, particularly in cancer research and antimicrobial therapy.

Industry:

  • Material Science: : Utilized in the development of new materials with specific properties, such as enhanced stability or conductivity.

  • Polymer Chemistry: : Acts as a monomer or additive in polymerization processes to create specialized polymers.

Mechanism of Action

Mechanism: The compound’s effects are exerted primarily through its ability to interact with specific molecular targets. The fluoro group enhances the compound's metabolic stability and binding affinity. The tetrahydroquinoline moiety can interact with biological targets, potentially altering their activity.

Molecular Targets and Pathways: It targets specific proteins or enzymes, modulating pathways related to cell signaling, metabolism, and gene expression. For example, it may inhibit a key enzyme involved in cancer cell proliferation or disrupt a bacterial metabolic pathway.

Comparison with Similar Compounds

  • 2-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide: : Chlorine instead of fluorine alters its reactivity and interaction with biological targets.

  • 2-fluoro-N-[1-(methane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide: : Different sulfonyl group impacts its physicochemical properties.

Uniqueness: The unique combination of the fluoro, sulfonyl, and tetrahydroquinoline moieties in 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide sets it apart, providing enhanced stability, specific bioactivity, and distinct chemical reactivity.

Properties

IUPAC Name

2-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-12-26(24,25)22-11-5-6-14-9-10-15(13-18(14)22)21-19(23)16-7-3-4-8-17(16)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSBWFHDNKLWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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